molecular formula C10H8ClF3O3S B12593350 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride CAS No. 647857-41-8

3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride

Cat. No.: B12593350
CAS No.: 647857-41-8
M. Wt: 300.68 g/mol
InChI Key: SOCFCVYOKNEPHR-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride in the presence of a catalyst such as N,N-Dimethylformamide. The reaction is carried out in a solvent like tetrahydrofuran at room temperature, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom.

    Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve solvents like dichloromethane and catalysts to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups onto the aromatic ring, while nucleophilic substitution can result in the formation of various substituted benzoyl derivatives.

Scientific Research Applications

3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The trifluoromethyl group and the sulfur atom play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride is unique due to the presence of both methoxy groups and the trifluoromethylsulfanyl group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

CAS No.

647857-41-8

Molecular Formula

C10H8ClF3O3S

Molecular Weight

300.68 g/mol

IUPAC Name

3,4-dimethoxy-5-(trifluoromethylsulfanyl)benzoyl chloride

InChI

InChI=1S/C10H8ClF3O3S/c1-16-6-3-5(9(11)15)4-7(8(6)17-2)18-10(12,13)14/h3-4H,1-2H3

InChI Key

SOCFCVYOKNEPHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)Cl)SC(F)(F)F)OC

Origin of Product

United States

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